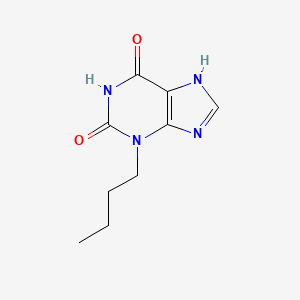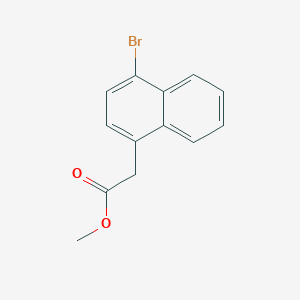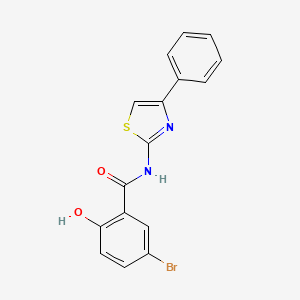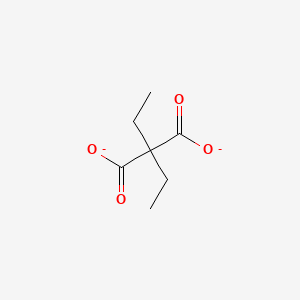
1-(3-BROMO-1-PROPYN-1-YL)-4-METHYL-BENZENE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-BROMO-1-PROPYN-1-YL)-4-METHYL-BENZENE is a chemical compound with the molecular formula C10H9Br. It is characterized by the presence of a bromine atom attached to a propynyl group, which is further connected to a benzene ring substituted with a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-BROMO-1-PROPYN-1-YL)-4-METHYL-BENZENE typically involves the bromination of propynyl benzene derivatives. One common method includes the reaction of 4-methylphenylacetylene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure high-quality output .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-BROMO-1-PROPYN-1-YL)-4-METHYL-BENZENE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The triple bond in the propynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions:
Substitution: Sodium amide (NaNH2) in liquid ammonia.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Substitution: 1-(3-Amino-prop-1-ynyl)-4-methyl-benzene.
Oxidation: 1-(3-Oxo-prop-1-ynyl)-4-methyl-benzene.
Reduction: 1-(3-Propyl)-4-methyl-benzene.
Applications De Recherche Scientifique
1-(3-BROMO-1-PROPYN-1-YL)-4-METHYL-BENZENE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-BROMO-1-PROPYN-1-YL)-4-METHYL-BENZENE involves its interaction with specific molecular targets. The bromine atom and the propynyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 1-(3-Bromo-prop-1-ynyl)-3-methyl-benzene
- 1-(3-Bromo-prop-1-ynyl)-4-methoxy-benzene
- 1-(3-Bromo-prop-1-ynyl)-2-fluoro-benzene
Comparison: 1-(3-BROMO-1-PROPYN-1-YL)-4-METHYL-BENZENE is unique due to the presence of a methyl group at the para position of the benzene ring. This structural feature can influence its reactivity and properties compared to similar compounds with different substituents. For instance, the presence of a methoxy group in 1-(3-Bromo-prop-1-ynyl)-4-methoxy-benzene can enhance its electron-donating ability, affecting its chemical behavior .
Propriétés
Formule moléculaire |
C10H9Br |
|---|---|
Poids moléculaire |
209.08 g/mol |
Nom IUPAC |
1-(3-bromoprop-1-ynyl)-4-methylbenzene |
InChI |
InChI=1S/C10H9Br/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7H,8H2,1H3 |
Clé InChI |
GNUBIJVVEUBMRR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C#CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-({[3-Methyl-4-(propan-2-yl)phenoxy]acetyl}amino)benzoic acid](/img/structure/B8762737.png)


![4-[3-(4-Aminophenyl)quinoxalin-2-yl]aniline](/img/structure/B8762754.png)




![5,6-dimethoxybenzo[d]thiazol-2(3H)-one](/img/structure/B8762792.png)
![(2-{[(Benzyloxy)carbonyl]amino}ethyl)phosphonic acid](/img/structure/B8762800.png)
